Ethyl 6-(2-naphthyl)-6-oxohexanoate chemical properties and structure
Ethyl 6-(2-naphthyl)-6-oxohexanoate chemical properties and structure
An In-Depth Technical Guide to Ethyl 6-(2-naphthyl)-6-oxohexanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a keto-ester derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its molecular structure, featuring a naphthalene ring, a ketone, and an ethyl ester functional group, makes it a compound of interest in medicinal chemistry and materials science. The presence of these distinct chemical moieties suggests potential for a range of chemical transformations and biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of Ethyl 6-(2-naphthyl)-6-oxohexanoate, with a particular focus on its relevance to drug development.
While specific experimental data for this exact compound is limited in publicly accessible literature, this guide will draw upon established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource. The synthesis and properties of the related carboxylic acid, 6-(2-Naphthyl)-6-oxohexanoic acid (CAS No. 132104-10-0), and the isomeric Ethyl 6-(1-naphthyl)-6-oxohexanoate (CAS No. 101743-65-1), provide a strong foundation for understanding the target molecule.[1][2][3]
Chemical Structure and Properties
The structure of Ethyl 6-(2-naphthyl)-6-oxohexanoate is characterized by a hexanoate chain with a ketone at the 6-position, which is attached to the 2-position of a naphthalene ring. An ethyl ester group terminates the other end of the hexanoate chain.
Molecular Formula: C₁₈H₂₀O₃
Molecular Weight: 284.35 g/mol
Structure:
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Ethyl 6-(2-naphthyl)-6-oxohexanoate. These values are estimated based on the properties of structurally similar compounds, such as other long-chain aryl ketones and ethyl esters.
| Property | Predicted Value | Notes |
| Melting Point | Solid at room temperature | Aromatic ketones and esters of this molecular weight are typically solids. |
| Boiling Point | > 300 °C at 760 mmHg | High boiling point is expected due to the large molecular size and polarity. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The nonpolar naphthalene ring and the ester group confer good solubility in organic media. |
| Appearance | White to off-white crystalline solid | Typical appearance for purified aromatic ketones. |
Synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate
A plausible and efficient method for the synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate is the Friedel-Crafts acylation of naphthalene.[4][5][6] This well-established reaction involves the electrophilic substitution of an aromatic proton with an acyl group, catalyzed by a Lewis acid.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would proceed by reacting naphthalene with a suitable derivative of adipic acid, such as ethyl 6-chloro-6-oxohexanoate (the acid chloride of mono-ethyl adipate), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The choice of solvent is critical for directing the acylation to the desired 2-position of the naphthalene ring. Polar solvents like nitrobenzene or carbon disulfide at higher temperatures are known to favor the formation of the thermodynamically more stable 2-substituted product.[5][7]
Caption: Proposed workflow for the synthesis of Ethyl 6-(2-naphthyl)-6-oxohexanoate.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen).
-
Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of ethyl 6-chloro-6-oxohexanoate (1 equivalent) in anhydrous nitrobenzene via the dropping funnel.
-
Addition of Naphthalene: After the addition of the acylating agent is complete, add a solution of naphthalene (1 equivalent) in anhydrous nitrobenzene dropwise, maintaining the temperature below 10 °C.
-
Reaction: Once the addition of naphthalene is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 6-(2-naphthyl)-6-oxohexanoate.[5]
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methylene protons of the hexanoate chain, and the ethyl group of the ester.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 7.5 | Multiplet | 7H | Aromatic protons (naphthalene) |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.1 | Triplet | 2H | -CO-CH₂ - |
| ~2.4 | Triplet | 2H | -CH₂ -COO- |
| ~1.8 - 1.6 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the carbonyl carbons, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the ethyl hexanoate chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Ketone Carbonyl (C=O) |
| ~173 | Ester Carbonyl (COO) |
| ~135 - 125 | Aromatic Carbons (Naphthalene) |
| ~60 | -O-C H₂-CH₃ |
| ~40 - 20 | Aliphatic Carbons (-C H₂-) |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | Ester C=O stretch |
| ~1680 | Strong | Ketone C=O stretch |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C stretch |
| ~1250 - 1100 | Strong | C-O stretch (ester) |
Applications in Drug Development
The structural motifs present in Ethyl 6-(2-naphthyl)-6-oxohexanoate suggest its potential as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
As a Synthetic Intermediate
The ketone and ester functionalities provide reactive sites for a variety of chemical transformations. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which is a key aspect of drug design.
Potential Biological Activities
Naphthalene derivatives have been explored for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[8][9][10] Furthermore, keto-esters have been investigated for their potential as antibacterial agents and inhibitors of quorum sensing.[11] The combination of the naphthalene moiety with a keto-ester chain in Ethyl 6-(2-naphthyl)-6-oxohexanoate makes it a candidate for screening in various biological assays to identify potential lead compounds for drug discovery programs.
Conclusion
Ethyl 6-(2-naphthyl)-6-oxohexanoate is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous compounds. The synthetic route via Friedel-Crafts acylation is a well-understood and adaptable method for its preparation. The presence of multiple functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug development and other scientific fields.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Lu, S. I., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.
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Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. (2025). ResearchGate. Retrieved from [Link]
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S18-S21.
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PubChem. (n.d.). Ethyl 6-oxohexanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. Retrieved from [Link]
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SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
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Synthesis and Antibacterial Activity of 1-Naphthyl Ethers and Esters. (2025). ResearchGate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 6-butoxy-2-naphthoic acid. Retrieved from [Link]
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Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. (n.d.). ResearchGate. Retrieved from [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved from [Link]
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Synthesis of New Naphthyl Aceto Hydrazone-Based Metal Complexes: Micellar Interactions, DNA Binding, Antimicrobial, and Cancer Inhibition Studies. (2021). MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde.
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*. (2006). ResearchGate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Rapid alcoholysis of cyclic esters using metal alkoxides: access to linear lactyllactate-grafted polyglycidol. Retrieved from [Link]
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